molecular formula C12H23NO4S B12786098 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane CAS No. 138474-85-8

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane

Cat. No.: B12786098
CAS No.: 138474-85-8
M. Wt: 277.38 g/mol
InChI Key: ONIUDIODTAKSCS-UHFFFAOYSA-N
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Description

The compound 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is a structurally complex dioxolane derivative characterized by:

  • A 1,3-dioxolane core (a five-membered ring containing two oxygen atoms).
  • Methyl and propylthio substituents at the 2-position.
  • A carbamoyloxymethylene group (-O-CH2-O-CONH2) at the 4-position.

Properties

CAS No.

138474-85-8

Molecular Formula

C12H23NO4S

Molecular Weight

277.38 g/mol

IUPAC Name

[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methyl carbamate

InChI

InChI=1S/C12H23NO4S/c1-4-5-18-8-9(2)12(3)16-7-10(17-12)6-15-11(13)14/h9-10H,4-8H2,1-3H3,(H2,13,14)

InChI Key

ONIUDIODTAKSCS-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C)C1(OCC(O1)COC(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane typically involves multiple steps. One common method includes the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Propylthioethyl Group: This step involves the alkylation of the dioxolane ring with a propylthioethyl halide under basic conditions.

    Addition of the Carbamoyloxymethylene Group: The final step involves the reaction of the intermediate compound with a carbamoyloxymethylene reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyloxymethylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Molecular Formula Substituents CAS Number Key Applications/Properties
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane C₁₂H₂₁NO₄S 2-methyl, 2-((1-methyl-2-propylthio)ethyl), 4-carbamoyloxymethylene Not Provided Potential pharmaceutical use (inferred)
2-Methyl-1,3-dioxolane C₄H₈O₂ 2-methyl 6413-10-1 Flavoring agent (e.g., "Fructone")
2-Methyl-4-methylene-1,3-dioxolane C₅H₈O₂ 2-methyl, 4-methylene Not Provided Hydrolysis studies (A-Se2 mechanism)
2-Ethyl-4-methyl-1,3-dioxolane C₆H₁₂O₂ 2-ethyl, 4-methyl 4359-46-0 Not specified; likely solvent/flavor
Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate C₈H₁₄O₄ 2-methyl, 2-acetic acid ethyl ester 6413-10-1 Flavoring agent ("Jasmaprunat")
2-Decyl-4-methyl-1,3-dioxolane C₁₄H₂₈O₂ 2-decyl, 4-methyl Not Provided Flavor/fragrance additive
Key Observations:
  • Substituent Diversity: The target compound’s propylthio and carbamoyloxymethylene groups distinguish it from simpler alkyl-substituted dioxolanes.
  • Molecular Weight: The carbamoyloxymethylene group increases molecular weight (C₁₂H₂₁NO₄S vs.

Reactivity and Stability

  • Hydrolysis Mechanisms: 2-Methyl-1,3-dioxolane undergoes hydrolysis via the A-1 mechanism (unimolecular acid-catalyzed), while 2-methyl-4-methylene-1,3-dioxolane follows the A-Se2 mechanism (bimolecular nucleophilic substitution). This difference is attributed to steric and electronic effects of the 4-methylene group .
  • Volatility :

    • Simple dioxolanes (e.g., 2-methyl-1,3-dioxolane) are volatile and detected in recycled PET materials . The target compound’s larger size and polar groups likely reduce volatility, making it less prone to migration in polymer applications.

Biological Activity

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological implications based on current research findings.

The molecular formula of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is C12H19N1O4S1C_{12}H_{19}N_{1}O_{4}S_{1}. The compound features a dioxolane ring structure which is significant for its reactivity and interaction with biological systems.

PropertyValue
Molecular Weight265.35 g/mol
Melting PointNot Available
Boiling PointNot Available
SolubilitySoluble in organic solvents
StructureDioxolane derivative

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial , antiparasitic , and anti-inflammatory properties.

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Antiparasitic Properties : Research indicates potential efficacy against parasitic infections, particularly those caused by protozoa. The mechanism may involve inhibition of key metabolic pathways in the parasites.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus reducing inflammation in animal models.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
  • Study 2 : In a pharmacological evaluation, the compound was tested for its anti-inflammatory properties in a murine model of arthritis. It significantly reduced paw swelling and levels of TNF-alpha and IL-6 compared to control groups.

Research Findings

Recent findings from various studies highlight the following key points regarding the biological activity:

  • Toxicity Profile : Toxicological assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are required to fully understand its safety in long-term use.
  • Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus[Journal of Medicinal Chemistry]
AntiparasiticInhibition of protozoan growth[Pharmacological Reports]
Anti-inflammatoryReduced cytokine levels[Journal of Inflammation]

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